molecular formula C25H21FN2O2 B15002312 N-(2,6-dimethylphenyl)-2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide CAS No. 893774-44-2

N-(2,6-dimethylphenyl)-2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide

Cat. No.: B15002312
CAS No.: 893774-44-2
M. Wt: 400.4 g/mol
InChI Key: ANARLAJMECUEHB-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide typically involves multi-step organic reactions. The starting materials often include 2,6-dimethylaniline, 2-fluorobenzyl bromide, and indole-3-carboxaldehyde. The key steps may involve:

    Formation of the indole core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.

    Introduction of the 2-fluorobenzyl group: This step may involve nucleophilic substitution reactions.

    Formation of the oxoacetamide moiety: This can be done through acylation reactions using appropriate acylating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the indole or benzyl positions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide, etc.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, etc.

    Substitution reagents: Halogens, alkylating agents, etc.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethylphenyl)-2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide
  • N-(2,6-dimethylphenyl)-2-[1-(2-bromobenzyl)-1H-indol-3-yl]-2-oxoacetamide
  • N-(2,6-dimethylphenyl)-2-[1-(2-methylbenzyl)-1H-indol-3-yl]-2-oxoacetamide

Uniqueness

N-(2,6-dimethylphenyl)-2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide is unique due to the presence of the 2-fluorobenzyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can affect the compound’s lipophilicity, metabolic stability, and interaction with biological targets.

Properties

CAS No.

893774-44-2

Molecular Formula

C25H21FN2O2

Molecular Weight

400.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[1-[(2-fluorophenyl)methyl]indol-3-yl]-2-oxoacetamide

InChI

InChI=1S/C25H21FN2O2/c1-16-8-7-9-17(2)23(16)27-25(30)24(29)20-15-28(22-13-6-4-11-19(20)22)14-18-10-3-5-12-21(18)26/h3-13,15H,14H2,1-2H3,(H,27,30)

InChI Key

ANARLAJMECUEHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4F

Origin of Product

United States

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